

PFE-360 Target Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: PFE-360
Cat. No.: B15605458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of **PFE-360** (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information is compiled from publicly available scientific literature and is intended to support research and drug development efforts.

Executive Summary

PFE-360 is a brain-penetrant small molecule inhibitor targeting the kinase activity of LRRK2, a key therapeutic target in Parkinson's disease. It exhibits high potency for LRRK2 with an in vivo IC₅₀ of 2.3 nM and an in vitro IC₅₀ of approximately 6 nM.^{[1][2]} Selectivity profiling has demonstrated a favorable profile for **PFE-360**, with limited off-target activity. This document summarizes the quantitative data on its target engagement, details the experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Target Selectivity Profile

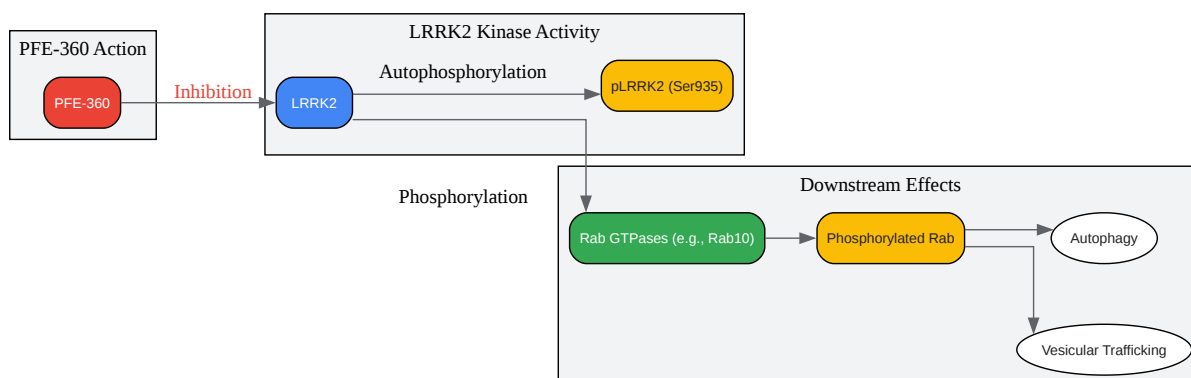
The primary pharmacological target of **PFE-360** is LRRK2. Its high potency is a key characteristic. While comprehensive kinome-wide screening data is not fully available in the public domain, studies have identified a limited number of off-target kinases.

Table 1: PFE-360 Kinase Inhibition Profile

Target	IC50 (nM)	Assay Type	Comments
Primary Target			
LRRK2	2.3	In vivo	Potent inhibition observed in animal models.[3][4]
LRRK2	~6	In vitro	[1][2]
Off-Targets			
MST-2 (STK3)	< 500	Biochemical	Identified in a selectivity screen. Exact IC50 not specified.
MAP3K5 (ASK1)	< 500	Biochemical	Identified in a selectivity screen. Exact IC50 not specified.

Signaling Pathway

PFE-360 inhibits the kinase activity of LRRK2, which is a key node in several cellular signaling pathways. A primary consequence of LRRK2 inhibition is the reduction of phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10), and the modulation of its own autophosphorylation status at sites like Serine 935 (pSer935), which is often used as a pharmacodynamic biomarker of target engagement.



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Caption: LRRK2 signaling pathway and the inhibitory action of **PFE-360**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity and cellular activity of **PFE-360**.

Biochemical LRRK2 Kinase Inhibition Assay

This assay directly measures the ability of **PFE-360** to inhibit the enzymatic activity of purified LRRK2.

Objective: To determine the in vitro IC₅₀ value of **PFE-360** against LRRK2.

Materials:

- Recombinant LRRK2 protein
- **PFE-360**

- Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)
- [γ - 32 P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)
- Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β -Glycerol phosphate, pH 7.4)
- 5x Laemmli sample buffer

Procedure:

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.
- **Inhibitor Addition:** Add varying concentrations of **PFE-360** (typically in DMSO, with a final DMSO concentration of $\leq 1\%$) to the reaction mixture. Include a vehicle control (DMSO only).
- **Pre-incubation:** Incubate the enzyme and inhibitor mixture for 10-20 minutes at 30°C.
- **Initiation of Kinase Reaction:**
 - **Radiometric Assay:** Initiate the reaction by adding a mixture of MBP and [γ - 32 P]ATP.
 - **Luminescent Assay (ADP-Glo™):** Initiate the reaction by adding a mixture of the peptide substrate and ATP.
- **Incubation:** Incubate the reaction for 30-60 minutes at 30°C.
- **Termination of Reaction:**
 - **Radiometric Assay:** Stop the reaction by adding 5x Laemmli sample buffer.
 - **Luminescent Assay (ADP-Glo™):** Stop the kinase reaction by adding the ADP-Glo™ Reagent.
- **Detection:**

- Radiometric Assay: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated MBP by autoradiography and quantify the band intensity.
- Luminescent Assay (ADP-Glo™): After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent and measure the luminescence, which correlates with the amount of ADP produced.
- Data Analysis: Calculate the percentage of inhibition for each **PFE-360** concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of **PFE-360** to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935).

Objective: To determine the cellular potency of **PFE-360**.

Materials:

- HEK293T or other suitable cells expressing LRRK2
- **PFE-360**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
- HRP-conjugated secondary antibody
- ECL Western blotting substrate
- BCA protein assay kit

Procedure:

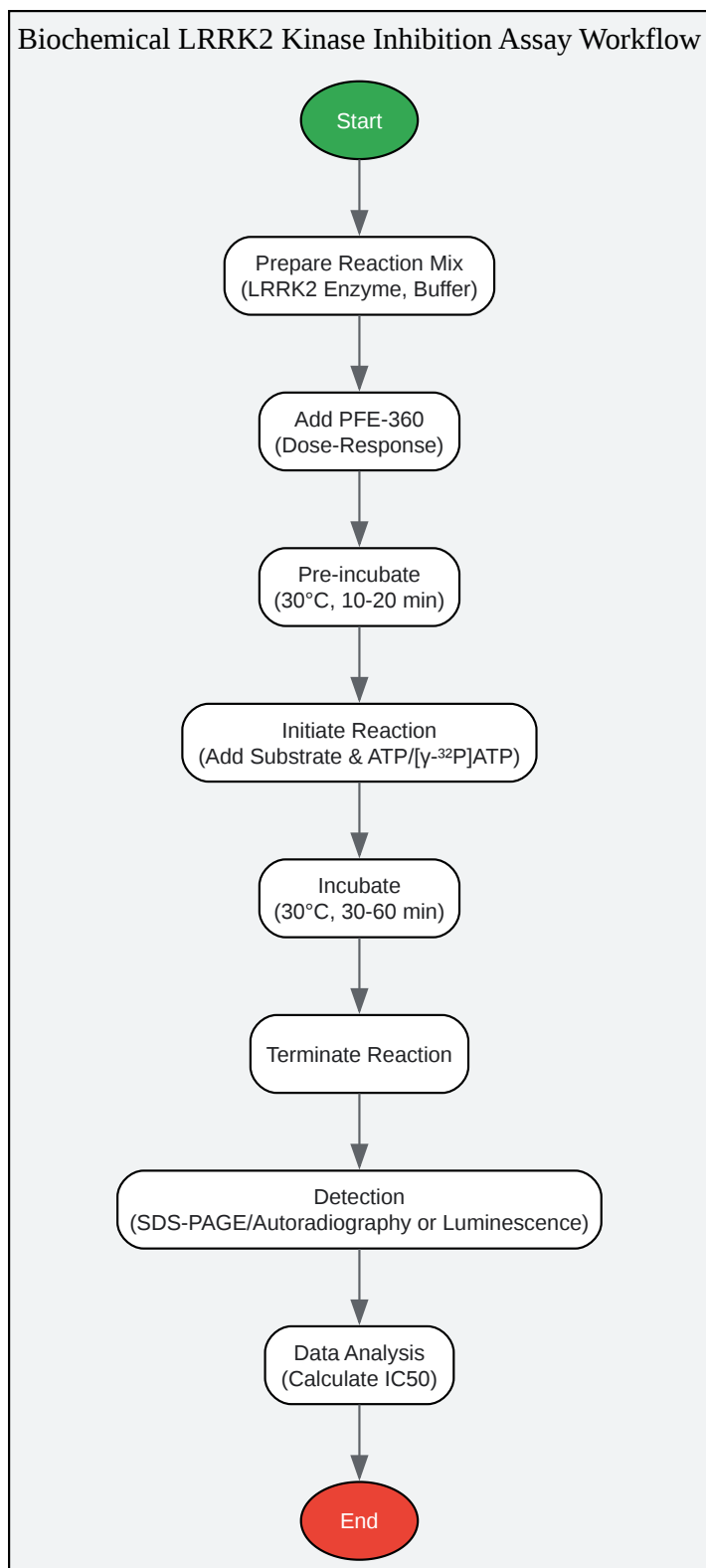
- Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of **PFE-360** concentrations for a specified duration (e.g., 1-2 hours). Include a

vehicle control.

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal for each sample. Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50 value.

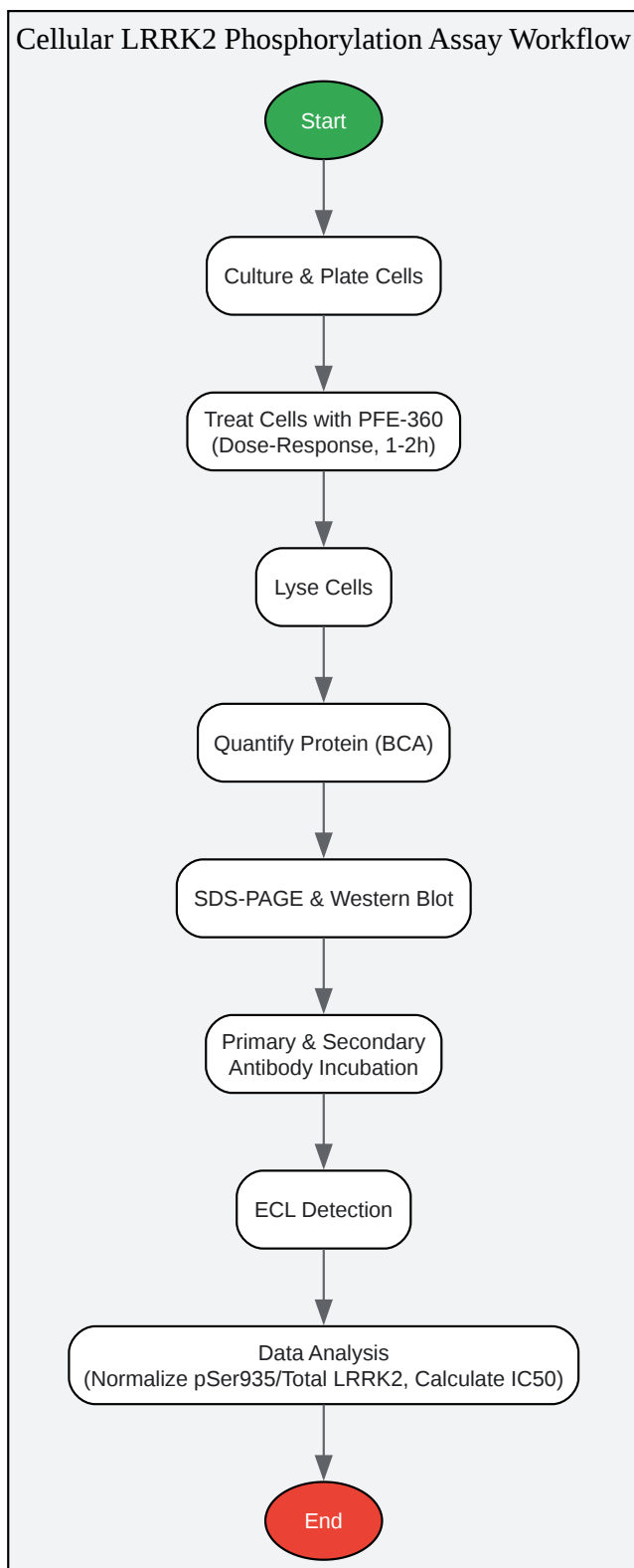
Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.



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Caption: Workflow for the biochemical LRRK2 kinase inhibition assay.



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Caption: Workflow for the cellular LRRK2 phosphorylation assay.

Conclusion

PFE-360 is a highly potent and selective LRRK2 kinase inhibitor. The data and protocols presented in this guide provide a foundational understanding of its target selectivity profile and the methodologies used for its characterization. This information is critical for researchers and drug developers working on LRRK2-targeted therapies for Parkinson's disease and other potential indications. Further comprehensive kinome screening would provide a more complete picture of its selectivity.

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